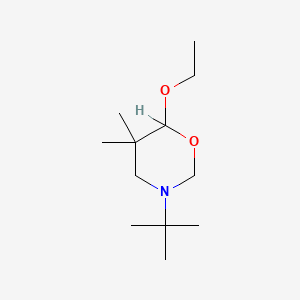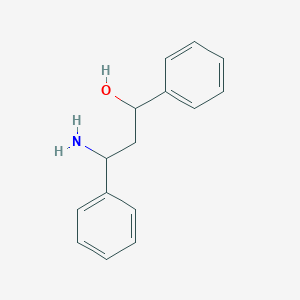
3-Amino-1,3-diphenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,3-diphenylpropan-1-ol is a synthetic organic compound with the molecular formula C15H17NO. It is a chiral compound, meaning it has two distinct enantiomers. This compound is known for its interesting properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,3-diphenylpropan-1-ol typically involves the reaction of β,β-diphenylalanine hydrochloride with lithium aluminium hydride in diethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,3-diphenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminium hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-Amino-1,3-diphenylpropan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1,3-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, mood, and sleep. Additionally, it may act as an agonist for the muscarinic acetylcholine receptor, which plays a role in learning, memory, and movement.
Comparison with Similar Compounds
3-Amino-1,3-diphenylpropan-1-ol can be compared with other similar compounds, such as:
2-Amino-3,3-diphenylpropan-1-ol: Another chiral compound with similar properties and applications.
1,3-Diphenyl-1-propanol: A related compound with different functional groups and reactivity.
β,β-Diphenylalanine: A precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various scientific research applications.
Properties
CAS No. |
25756-02-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-amino-1,3-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |
InChI Key |
HQFWJAGMDNUMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


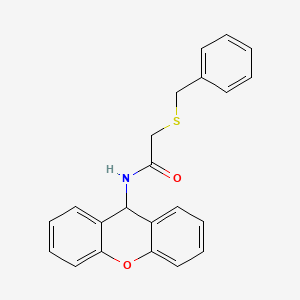
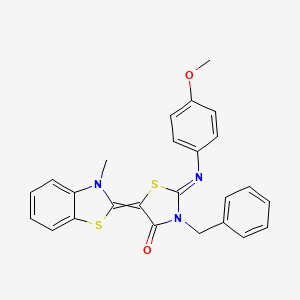
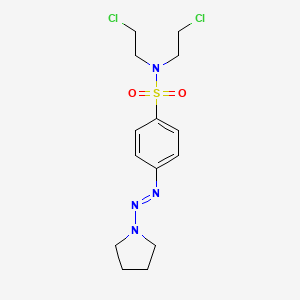
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
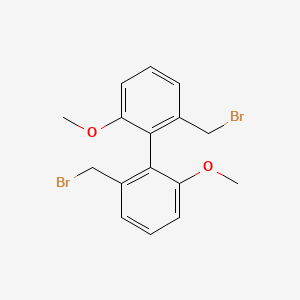
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

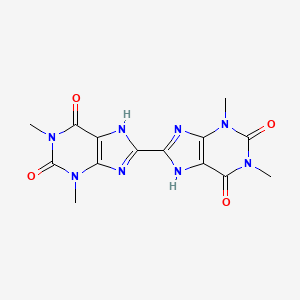
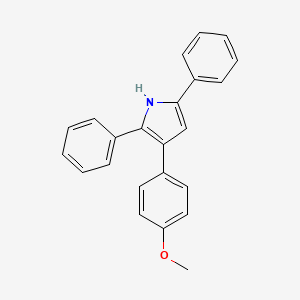
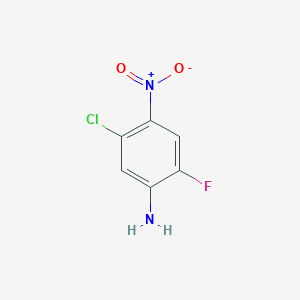
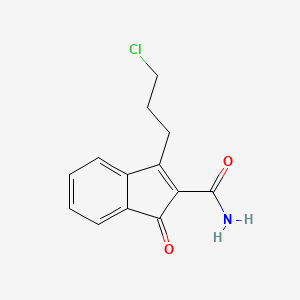
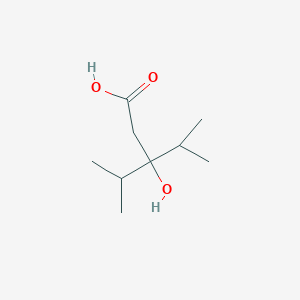
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
